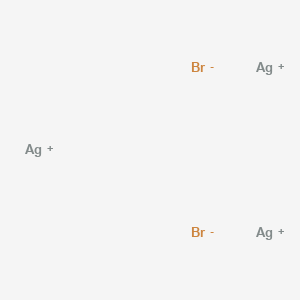
Trisilver;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilver;dibromide, with the chemical formula Ag₃Br₂, is an inorganic compound composed of three silver atoms and two bromine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisilver;dibromide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromide (KBr) in an aqueous solution. The reaction proceeds as follows:
3AgNO3+2KBr→Ag3Br2+2KNO3
The reaction is typically carried out at room temperature, and the resulting precipitate of this compound is filtered and washed to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated systems and controlled environments helps in maintaining consistency and quality during production .
Analyse Des Réactions Chimiques
Types of Reactions
Trisilver;dibromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: It can be reduced to elemental silver (Ag) and bromine gas (Br₂).
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products Formed
Oxidation: Silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: Elemental silver (Ag) and bromine gas (Br₂).
Substitution: Compounds with substituted halogens or functional groups.
Applications De Recherche Scientifique
Trisilver;dibromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silver-based compounds and materials.
Biology: Investigated for its antimicrobial properties and potential use in medical devices and coatings.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of photographic materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of trisilver;dibromide involves the release of silver ions (Ag⁺) and bromide ions (Br⁻) upon dissolution. These ions interact with cellular components, leading to the disruption of cellular processes and microbial cell death. The molecular targets include cell membranes, proteins, and nucleic acids, which are essential for microbial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver bromide (AgBr): A compound with similar antimicrobial properties but different stoichiometry.
Silver chloride (AgCl): Another silver halide with comparable applications in photography and antimicrobial coatings.
Silver iodide (AgI): Used in cloud seeding and as an antimicrobial agent .
Uniqueness
Trisilver;dibromide is unique due to its specific stoichiometry and the combination of three silver atoms with two bromine atoms.
Propriétés
Formule moléculaire |
Ag3Br2+ |
|---|---|
Poids moléculaire |
483.41 g/mol |
Nom IUPAC |
trisilver;dibromide |
InChI |
InChI=1S/3Ag.2BrH/h;;;2*1H/q3*+1;;/p-2 |
Clé InChI |
CRUZTTBLQBLNAY-UHFFFAOYSA-L |
SMILES canonique |
[Br-].[Br-].[Ag+].[Ag+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



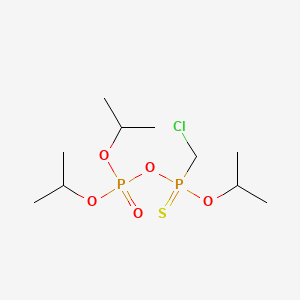
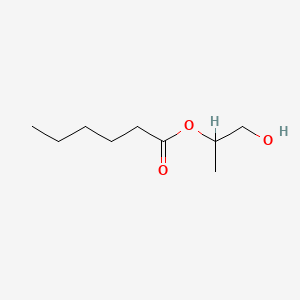
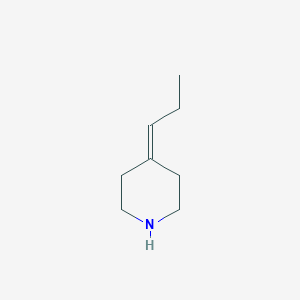
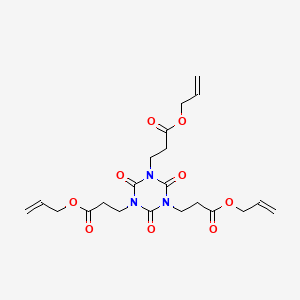
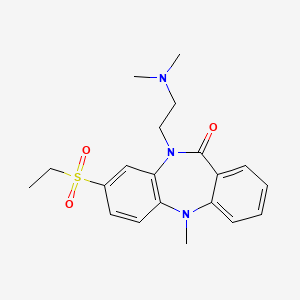
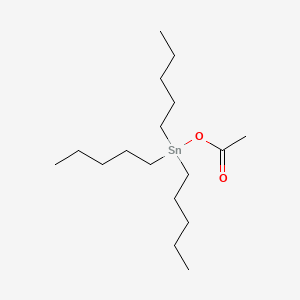
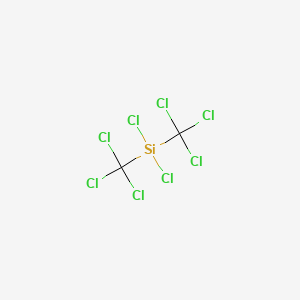

![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
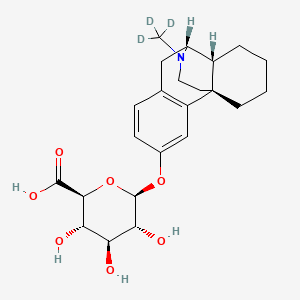
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
